molecular formula C12H21NO4 B582454 (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid CAS No. 1268520-70-2

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Cat. No. B582454
CAS RN: 1268520-70-2
M. Wt: 243.303
InChI Key: AYHWHPDMLFMSLP-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It is a pyrrolidine derivative, which means it contains a five-membered ring with one nitrogen atom and four carbon atoms. The “(3R,4R)” notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms. The “tert-butoxy” and “carbonyl” groups are functional groups attached to the pyrrolidine ring .

Scientific Research Applications

Stereoselective Synthesis and Structural Analysis

Research has demonstrated the significance of stereoselectivity in the synthesis of complex molecules. For instance, studies on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids involve nucleophilic addition processes where the stereoselectivity can be influenced by the presence of tert-butoxycarbonyl groups (Jagtap et al., 2016). This research highlights the impact of substituents on reaction outcomes, showcasing the utility of tert-butoxycarbonyl-protected compounds in stereoselective synthesis.

Mechanistic Insights into tert-Butyloxycarbonyl Group Migration

Another study focuses on the mechanism behind tert-butyloxycarbonyl (Boc) group migration, revealing an intramolecular process that involves an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). This research offers valuable insights into the behavior of tert-butoxycarbonyl groups in chemical reactions, which is crucial for designing novel synthetic routes and understanding reaction mechanisms.

Development of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylates

The synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates demonstrates the utility of tert-butoxycarbonyl-protected amino acids in the creation of novel compounds. Such studies explore the conditions leading to high yields and the transformation of isomers, contributing to the field of drug discovery and development (Boev et al., 2015).

Antibacterial Activity of N-tert-Butyloxycarbonyl-Thiazolidine Carboxylic Acid Derivatives

Research into the antibacterial properties of N-tert-butyloxycarbonyl-thiazolidine carboxylic acid derivatives showcases the potential of tert-butoxycarbonyl-protected compounds in medicinal chemistry. These studies reveal that certain derivatives exhibit significant antibacterial activities, highlighting the role of such compounds in developing new therapeutic agents (Song et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not known as it is not mentioned in the literature .

properties

IUPAC Name

(3R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWHPDMLFMSLP-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.